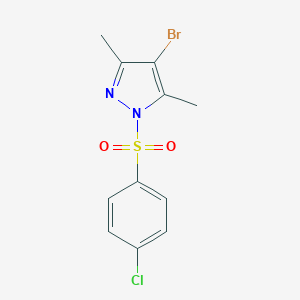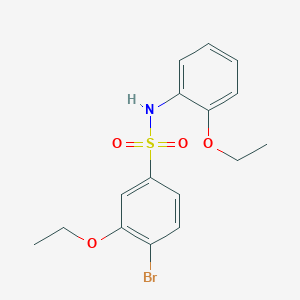
Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action for pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- has various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and the growth of cancer cells. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- in lab experiments is its potential as an anti-inflammatory agent and as a treatment for cancer. However, one of the limitations of using this compound is its toxicity. Studies have shown that the compound can be toxic to certain cells and tissues at high concentrations.
Orientations Futures
For research on this compound could focus on the development of more potent and selective inhibitors, more effective and less toxic formulations, and potential applications in other fields.
Méthodes De Synthèse
Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- has been synthesized using various methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then reacted with bromine to obtain the final compound.
Applications De Recherche Scientifique
Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- has been the subject of scientific research for its potential applications in various fields. One of the most promising areas of research for this compound is in the field of medicinal chemistry. Studies have shown that this compound has potential as an anti-inflammatory agent and as a treatment for cancer.
Propriétés
Formule moléculaire |
C11H10BrClN2O2S |
|---|---|
Poids moléculaire |
349.63 g/mol |
Nom IUPAC |
4-bromo-1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H10BrClN2O2S/c1-7-11(12)8(2)15(14-7)18(16,17)10-5-3-9(13)4-6-10/h3-6H,1-2H3 |
Clé InChI |
XUQGBXCLEFJDJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)Br |
SMILES canonique |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)